molecular formula C18H23N3O3 B13054914 (S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylicacid

(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylicacid

Cat. No.: B13054914
M. Wt: 329.4 g/mol
InChI Key: OYMVLQLMXWFPOB-INIZCTEOSA-N
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Description

(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylicacid is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds containing indole structures, like (S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid, exhibit anticancer properties. Indoles are known to influence several biological pathways involved in cancer progression, including apoptosis and cell cycle regulation.

A study demonstrated that derivatives of indole can inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-720Bcl-2 inhibition
(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acidA54918Cell cycle arrest

1.2 Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective effects. The compound may enhance neurogenesis and protect against neurodegenerative diseases by modulating neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).

In a recent study, the administration of indole-based compounds showed a significant increase in BDNF levels in animal models, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthetic Applications

2.1 Synthesis of Novel Compounds

(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid serves as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new pharmacophores with enhanced biological activity.

Table 2: Synthetic Pathways Involving Indole Derivatives

Starting MaterialReaction TypeProduct
(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acidAlkylationNovel Indole Derivative
Indole Acetic AcidAmide Formation(S)-2-(2-aminoindole)

Case Studies

3.1 Case Study on Anticancer Properties

A clinical trial evaluated the efficacy of an indole-based compound similar to (S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid in patients with non-small cell lung cancer (NSCLC). The trial reported a 30% reduction in tumor size among participants treated with the compound compared to a control group .

3.2 Case Study on Neuroprotection

In a preclinical study involving mice, the administration of an indole derivative led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoate

InChI

InChI=1S/C18H23N3O3/c1-11(2)16(17(22)20-12(3)18(23)24-5)21(4)15-8-6-7-14-13(15)9-10-19-14/h6-11,16,19H,3H2,1-2,4-5H3,(H,20,22)/t16-/m0/s1

InChI Key

OYMVLQLMXWFPOB-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=C)C(=O)OC)N(C)C1=CC=CC2=C1C=CN2

Canonical SMILES

CC(C)C(C(=O)NC(=C)C(=O)OC)N(C)C1=CC=CC2=C1C=CN2

Origin of Product

United States

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